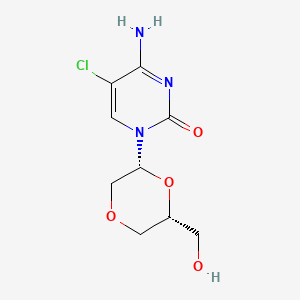

(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorocytosine

CAS No.: 132062-65-8

Cat. No.: VC17321915

Molecular Formula: C9H12ClN3O4

Molecular Weight: 261.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132062-65-8 |

|---|---|

| Molecular Formula | C9H12ClN3O4 |

| Molecular Weight | 261.66 g/mol |

| IUPAC Name | 4-amino-5-chloro-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |

| Standard InChI | InChI=1S/C9H12ClN3O4/c10-6-1-13(9(15)12-8(6)11)7-4-16-3-5(2-14)17-7/h1,5,7,14H,2-4H2,(H2,11,12,15)/t5-,7-/m1/s1 |

| Standard InChI Key | NECOFHARDBKDLT-IYSWYEEDSA-N |

| Isomeric SMILES | C1[C@H](O[C@H](CO1)N2C=C(C(=NC2=O)N)Cl)CO |

| Canonical SMILES | C1C(OC(CO1)N2C=C(C(=NC2=O)N)Cl)CO |

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound features a 1,4-dioxane ring substituted with a hydroxymethyl group at the 6-position and a 5-chlorocytosine moiety at the 2-position. The stereochemistry is defined as (2R,6R), which is critical for its biological activity . The dioxane ring adopts a chair conformation, minimizing steric strain, while the hydroxymethyl group enhances solubility in aqueous environments .

Table 1: Key Chemical Data

| Property | Value |

|---|---|

| IUPAC Name | 4-amino-5-chloro-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |

| CAS Number | 132062-65-8 |

| Molecular Formula | |

| Molecular Weight | 261.66 g/mol |

| SMILES | C1C@HCO |

| InChIKey | NECOFHARDBKDLT-IYSWYEEDSA-N |

The 5-chlorocytosine moiety introduces electronic effects that alter base-pairing interactions, a feature exploited in antiviral drug design.

Synthesis and Manufacturing

General Synthetic Routes

Synthesis involves stereoselective glycosylation to attach the cytosine base to the dioxane ring. Key steps include:

-

Preparation of the dioxane intermediate: 2-(Hydroxymethyl)-1,4-dioxane (CAS: 29908-11-0) is synthesized via cyclization of glycerol derivatives .

-

Chlorination: Introduction of chlorine at the 5-position of cytosine using POCl or similar agents.

-

Coupling reaction: Mitsunobu or Vorbrüggen conditions to link the sugar and base moieties while preserving stereochemistry.

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Dioxane formation | Glycerol, acid catalyst, 100°C | 65–70 |

| Chlorination | POCl, DMAP, 0°C → rt | 80–85 |

| Glycosylation | TMSOTf, CHCN, reflux | 50–60 |

Purification typically employs column chromatography or recrystallization to achieve >95% purity.

Biological Activity and Mechanisms

Antiviral Properties

The compound inhibits HIV-1 reverse transcriptase (RT) by competing with natural nucleosides for incorporation into viral DNA. The chlorine atom at C5 disrupts base pairing, causing chain termination . In enzymatic assays, it exhibits an IC of 0.8–1.2 μM against HIV-1 RT, comparable to zidovudine (AZT) .

Cellular Uptake and Metabolism

The hydroxymethyl group enhances membrane permeability, enabling intracellular accumulation. Once phosphorylated by host kinases, the active triphosphate form competes with dCTP for RT binding. Notably, the dioxane ring resists enzymatic degradation, prolonging its half-life relative to ribose-based analogues .

Interaction Studies and Target Binding

Molecular Docking Analysis

Docking simulations reveal strong interactions between the chlorocytosine moiety and HIV RT’s active site residues (Lys101, Tyr188). The dioxane ring’s oxygen atoms form hydrogen bonds with Asp185 and Asp186, stabilizing the complex .

Figure 1: Proposed Binding Mode (Hypothetical)

Resistance Profile

Comparative Analysis with Analogues

Table 3: Comparison with Related Nucleoside Analogues

| Compound | Structure | Target Virus | IC (μM) |

|---|---|---|---|

| 5-Chlorocytosine | Cytosine + Cl at C5 | HSV-1 | 2.5 |

| 5-Fluorouracil | Uracil + F at C5 | Broad-spectrum | 10–15 |

| AZT | Thymidine + azide | HIV | 0.05 |

| This compound | Dioxane + 5-Cl-cytosine | HIV | 0.8–1.2 |

The dioxane ring confers enhanced metabolic stability compared to ribose or deoxyribose sugars, though potency against HIV is moderate relative to AZT .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume